Isoproterenol Sulfate
Overview
Description
It is a non-selective beta-adrenergic agonist, which means it stimulates beta receptors in the heart and lungs, leading to increased heart rate and bronchodilation . Isoproterenol Sulfate was first approved by the FDA on March 9, 1956, and has since been a significant component in the management of various cardiovascular and respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoproterenol involves the reaction of catechol with isopropylamine. The process typically includes the following steps:
Nitration: Catechol is nitrated to form 3,4-dinitrocatechol.
Reduction: The dinitro compound is then reduced to 3,4-diaminocatechol.
Alkylation: The diamino compound undergoes alkylation with isopropylamine to form isoproterenol.
Industrial Production Methods
Industrial production of Isoproterenol Sulfate involves the use of pressurized metered dose inhaler (pMDI) technology. The manufacturing process includes:
Cold Filling: The formulation components are combined in bulk and filled into containers at low temperatures to maintain the propellant in a liquid state.
Pressure Filling: The formulation is filled into containers under high pressure to ensure the propellant remains in a liquid state.
Chemical Reactions Analysis
Types of Reactions
Isoproterenol Sulfate undergoes several types of chemical reactions, including:
Oxidation: Isoproterenol can be oxidized to form quinones.
Reduction: It can be reduced to form catechol derivatives.
Substitution: Isoproterenol can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acids.
Major Products Formed
Oxidation: Quinones and other oxidized catechol derivatives.
Reduction: Catechol and its derivatives.
Substitution: Various substituted catechol compounds.
Scientific Research Applications
Isoproterenol Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-adrenergic agonists and their interactions.
Biology: Employed in research on cardiovascular and respiratory physiology.
Medicine: Utilized in clinical studies for the treatment of bradycardia, heart block, and asthma.
Industry: Applied in the development of inhalation therapies and drug delivery systems .
Mechanism of Action
Isoproterenol Sulfate exerts its effects by stimulating beta-adrenergic receptors in the heart and lungs. This leads to:
Increased Heart Rate: Stimulation of beta-1 receptors in the heart increases heart rate and cardiac output.
Bronchodilation: Activation of beta-2 receptors in the lungs causes relaxation of bronchial smooth muscles, leading to bronchodilation
Comparison with Similar Compounds
Similar Compounds
Albuterol: A selective beta-2 adrenergic agonist used primarily for asthma.
Epinephrine: A non-selective adrenergic agonist used for anaphylaxis and cardiac arrest.
Orciprenaline: Another beta-adrenergic agonist used for asthma and bronchospasm .
Uniqueness
Isoproterenol Sulfate is unique due to its non-selective action on both beta-1 and beta-2 receptors, making it effective for both cardiovascular and respiratory conditions. Unlike albuterol, which is selective for beta-2 receptors, this compound can increase heart rate while also providing bronchodilation .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPTVCVZLUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976254 | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-56-4, 299-95-6 | |
Record name | Isoproterenol sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoprenaline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoprenalinsulfat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROTERENOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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